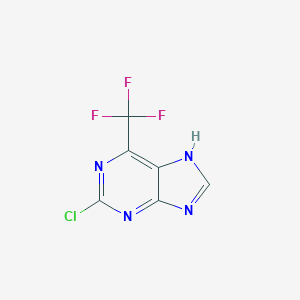

2-Chloro-6-(trifluoromethyl)-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDVDSQMYOWJEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173777 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-64-7 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001998647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-Chloro-6-(trifluoromethyl)-9H-purine"

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)-9H-purine

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Trifluoromethylated Purines

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF₃) group onto this privileged structure represents a powerful tactic in modern drug design. The unique properties of the -CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1][2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3] This often leads to improved bioavailability and a longer in vivo half-life.[2]

The target molecule, this compound [CAS No: 1998-64-7], is a versatile synthetic intermediate.[4][5] The presence of a reactive chloro group at the C2 position and a stable trifluoromethyl group at the C6 position allows for selective, stepwise functionalization, making it an invaluable building block for creating libraries of novel compounds, particularly kinase inhibitors and antiviral agents.[5][6] This guide provides a detailed examination of a primary synthetic route to this key intermediate, grounded in established principles of heterocyclic chemistry and modern trifluoromethylation methods.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively approached via nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,6-dichloropurine. The purine ring system is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when substituted with strong electron-withdrawing groups like halogens.[7][8]

The SNAr Mechanism on the Purine Core

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[9]

-

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

-

Leaving Group Elimination: The leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the purine ring and yielding the substituted product.

The presence of two nitrogen atoms in each ring of the purine core significantly lowers the electron density, activating the ring for nucleophilic attack without the absolute requirement for nitro groups often seen in benzene chemistry.[8][10]

Caption: Generalized SNAr pathway on the purine ring.

Regioselectivity: Targeting the C6 Position

In 2,6-disubstituted purines, the C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[11] This preferential reactivity allows for a regioselective substitution. By carefully controlling reaction conditions, one can favor the displacement of the C6-chloro substituent while leaving the C2-chloro group intact for subsequent chemical modifications.

Choice of Trifluoromethylating Agent

The direct introduction of a trifluoromethyl group requires a potent nucleophilic "CF₃⁻" source. While CF₃⁻ itself is unstable, several reagents have been developed to deliver it effectively. A well-established method involves the use of a pre-formed trifluoromethyl-copper complex (CF₃Cu).[12][13] This reagent, often prepared from trifluoromethyl iodide (CF₃I) and copper powder, is effective for the trifluoromethylation of various halogenated heterocycles.[12] The reaction is typically carried out in a polar, aprotic solvent like hexamethylphosphoramide (HMPA) or N,N-dimethylformamide (DMF) to facilitate the reaction.

Part 2: Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound from 2,6-dichloropurine.

Overall Reaction Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)-9H-purine

Foreword: The Strategic Importance of a Versatile Purine Scaffold

In the landscape of modern medicinal chemistry, the purine scaffold remains a cornerstone for the development of targeted therapeutics. Its inherent ability to mimic endogenous nucleosides allows for potent interactions with a myriad of biological targets, particularly kinases and viral polymerases. The strategic functionalization of this core structure is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.

This guide focuses on 2-Chloro-6-(trifluoromethyl)-9H-purine, a key heterocyclic building block whose utility is derived from the unique and complementary properties of its substituents. The chloro group at the 2-position serves as a versatile synthetic handle for nucleophilic substitution, enabling the introduction of diverse functional groups to probe structure-activity relationships (SAR). Concurrently, the trifluoromethyl group at the 6-position, a well-established bioisostere for a methyl group, significantly modulates the electronic properties of the purine ring. This electron-withdrawing group can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.[1]

This document provides a comprehensive analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven insights into its application. The experimental protocols and analytical workflows described herein are designed to be self-validating, ensuring that researchers can confidently integrate this valuable intermediate into their discovery programs.

Core Physicochemical & Structural Data

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step syntheses and for the prediction of the properties of its derivatives. The data presented below has been compiled from a combination of experimental and high-quality computational sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClF₃N₄ | [2][3] |

| Molecular Weight | 222.56 g/mol | [3][4] |

| CAS Number | 1998-64-7 | [2][3][4] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 204.3 °C at 760 mmHg | [3] |

| Density | 1.94 g/cm³ | [3] |

| Predicted pKa | 5.55 ± 0.20 | [5] |

| XLogP3 | 2.0 | [3] |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Solubility Profile: A Practical Guide for the Bench Scientist

The solubility of a compound dictates its handling, reaction conditions, and formulation possibilities. While specific quantitative data for this compound is not extensively published, a reliable solubility profile can be inferred from structurally related analogs, such as 6-chloropurine and 2-amino-6-chloropurine.[6]

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents are ideal for preparing stock solutions for screening and for use in nucleophilic substitution reactions.

-

Moderate to Low Solubility: Expected in alcohols such as ethanol and methanol . Heating may be required to achieve complete dissolution for reaction purposes.

-

Poor Solubility: Expected in water and non-polar organic solvents like hexanes and diethyl ether . The purine core's hydrogen bonding capabilities are offset by the hydrophobic nature of the chloro and trifluoromethyl substituents, leading to low aqueous solubility.

Expert Insight: For reaction chemistry, DMSO is the solvent of choice due to its ability to dissolve the purine starting material and most nucleophiles, while also facilitating SNAr-type reactions. For purification by reversed-phase HPLC, a mobile phase consisting of acetonitrile and water is typically effective, with the compound eluting at a moderate to high percentage of organic solvent, consistent with its XLogP of ~2.0.

Spectroscopic & Analytical Characterization

Robust analytical characterization is the bedrock of chemical synthesis, ensuring the identity and purity of the material in hand.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for this compound.[2] Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from the purine ring.

-

~1610-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the purine heterocyclic system.

-

~1350-1100 cm⁻¹: Strong, characteristic C-F stretching bands from the trifluoromethyl group.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A single proton environment is expected for the purine C8-H, appearing as a sharp singlet in the downfield aromatic region, likely between δ 8.0-9.0 ppm .

-

A broad singlet corresponding to the N9-H proton is also expected, though its chemical shift can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR:

-

The spectrum will show six distinct carbon signals.

-

The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling, typically in the range of δ 120-130 ppm .

-

The carbons attached to the electronegative chlorine (C2) and nitrogen atoms will be shifted downfield.

-

-

¹⁹F NMR:

-

A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be a characteristic value for trifluoromethyl groups attached to an aromatic ring.[10]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): The exact mass is 221.9920 Da.[3] The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak.

-

Key Fragmentation: Fragmentation is likely to involve the loss of the chloro group or the trifluoromethyl group.

Reactivity & Synthetic Applications

The synthetic utility of this compound is primarily centered on the reactivity of the C2-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The purine ring is electron-deficient, a property that is further enhanced by the electron-withdrawing trifluoromethyl group. This makes the C2 position highly susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving group. This reaction is the cornerstone of its application as a synthetic intermediate.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often required to deprotonate the nucleophile (e.g., an amine or alcohol) and to scavenge the HCl generated during the reaction.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal as they can dissolve the polar starting materials and effectively solvate the transition state of the SNAr reaction.

-

Temperature: While some reactions with potent nucleophiles may proceed at room temperature, heating is often necessary to drive the reaction to completion, typically in the range of 80-120 °C.

This reactivity allows for the synthesis of extensive libraries of 2-substituted purine derivatives, which have been explored as potential antiviral and anticancer agents.[1]

Caption: General workflow for the SNAr reaction of this compound.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for the synthesis and analysis of derivatives of this compound.

Protocol: Synthesis of a 2-Amino-6-(trifluoromethyl)-9H-purine Derivative

This protocol details a representative SNAr reaction with a primary amine.

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired primary amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.1 M with respect to the starting purine.

-

Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Analytical Workflow for Compound Characterization

This workflow ensures the identity, purity, and integrity of the synthesized compounds.

Caption: A standard workflow for the purification and analytical validation of a synthesized compound.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, combined with its predictable reactivity, make it an ideal starting point for the creation of novel purine derivatives. The strategic interplay of the reactive chloro group and the modulating trifluoromethyl substituent provides researchers with a powerful tool to develop next-generation therapeutics. This guide serves as a foundational resource to facilitate and accelerate those research endeavors.

References

-

National Institute of Standards and Technology. (n.d.). Purine, 2-chloro-6-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

-

ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Purine. NIST Chemistry WebBook. Retrieved from [Link]

-

Pertanika UPM. (n.d.). Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Purin-6-ol, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-chloro-9H-purine-9-acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. Retrieved from [Link]

-

PubMed. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 220696-58-2 | 2-Fluoro-6-chloro-9-(1-methylethyl)-9h-purine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Purine, 2-chloro-6-(trifluoromethyl)- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 1998-64-7 [m.chemicalbook.com]

- 5. 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE | 1998-63-6 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)-9H-purine (CAS No. 1998-64-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)-9H-purine, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, conferred by the chloro and trifluoromethyl substituents, make it a versatile starting material for the synthesis of a wide array of biologically active compounds. This document delves into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed methodologies for its use in research and drug development.

Molecular Structure and Core Properties

This compound is a substituted purine with the chemical formula C₆H₂ClF₃N₄. Its structure features a purine core with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. The Chemical Abstracts Service (CAS) registry number for this compound is 1998-64-7 .[1]

| Property | Value | Source |

| CAS Number | 1998-64-7 | Echemi[1] |

| Molecular Formula | C₆H₂ClF₃N₄ | AWS[2] |

| Molecular Weight | 222.56 g/mol | AWS[2] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Melting Point | Not available | Echemi[1] |

| Boiling Point | Not available | Echemi[1] |

Synthesis and Purification: A Proposed Pathway

A likely starting material is 2,4,5-triamino-6-chloropyrimidine. The synthesis would proceed via the following conceptual steps:

-

Acylation of the 5-amino group: The 5-amino group of 2,4,5-triamino-6-chloropyrimidine is selectively acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. This step forms the corresponding 5-(trifluoroacetamido)pyrimidine intermediate.

-

Ring Closure (Cyclization): The acylated intermediate is then subjected to cyclization to form the purine ring system. This is typically achieved by heating, often in the presence of a dehydrating agent or a catalyst, to facilitate the intramolecular condensation between the 4-amino group and the newly introduced trifluoroacetyl group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of N-(4,6-Diamino-2-chloropyrimidin-5-yl)-2,2,2-trifluoroacetamide (Intermediate C)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4,5-triamino-6-chloropyrimidine (1 eq.) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Cool the suspension in an ice bath and slowly add trifluoroacetic anhydride (1.1 eq.) dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.

-

-

Step 2: Cyclization to this compound (D)

-

The crude N-(4,6-Diamino-2-chloropyrimidin-5-yl)-2,2,2-trifluoroacetamide is heated at a high temperature (e.g., 150-200 °C) under an inert atmosphere for several hours.

-

The progress of the cyclization can be monitored by TLC or LC-MS.

-

After cooling, the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two halogen substituents on the purine ring. Both the C2-chloro and the C6-trifluoromethyl groups influence the electronic nature of the purine system, but it is the chloro group that serves as the primary site for synthetic elaboration.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This is a common and powerful strategy for introducing a wide range of functional groups at this position. The electron-withdrawing nature of the purine ring system, further enhanced by the trifluoromethyl group, facilitates this reaction.

Common nucleophiles used in SNAr reactions with this compound include:

-

Amines: Primary and secondary amines readily displace the chloride to form 2-amino-6-(trifluoromethyl)purine derivatives. This is a cornerstone reaction in the synthesis of many kinase inhibitors and other biologically active molecules.

-

Alkoxides and Thiolates: Reaction with alkoxides or thiolates provides access to 2-alkoxy and 2-alkylthio purine derivatives, respectively.

-

Organometallic Reagents: In some cases, cross-coupling reactions with organometallic reagents can be employed to form carbon-carbon bonds at the 2-position.

The reactivity of the chloro group can be modulated by the reaction conditions, such as the choice of solvent, base, and temperature.

Caption: Key nucleophilic substitution reactions of the title compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound provides valuable information about its functional groups. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound.[3] Key expected absorptions include:

-

N-H Stretching: A broad absorption in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the purine ring.

-

C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic purine ring system.

-

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ range, indicative of the trifluoromethyl group.

-

C-Cl Stretching: A weaker absorption typically found in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar purine derivatives.

-

¹H NMR:

-

A singlet for the C8-H proton, expected to be downfield (δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the purine ring.

-

A broad singlet for the N9-H proton, with its chemical shift being highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Signals for the carbon atoms of the purine ring would appear in the aromatic region (δ 110-160 ppm).

-

The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222 and 224 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the trifluoromethyl group, the chlorine atom, and cleavage of the purine ring.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of libraries of substituted purines, which have shown significant potential in various therapeutic areas.

Kinase Inhibitors:

The purine scaffold is a well-established pharmacophore for kinase inhibitors. By modifying the 2- and 9-positions of this compound, researchers can develop potent and selective inhibitors of various kinases implicated in cancer and other diseases. The 2-amino group, introduced via nucleophilic substitution, often serves as a key hydrogen bond donor in the ATP-binding pocket of kinases.

Antiviral Agents:

Substituted purines have a long history as antiviral agents, often acting as nucleoside or nucleotide analogs that interfere with viral replication. This compound serves as a precursor for the synthesis of novel purine derivatives with potential activity against a range of viruses. For instance, derivatives have been synthesized and tested for antirhinovirus activity.[4]

Safety and Handling

A complete Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chlorinated and fluorinated organic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, offering a versatile platform for the synthesis of diverse and complex purine derivatives. Its reactivity, centered on the nucleophilic displacement of the 2-chloro substituent, provides a reliable method for introducing a variety of functional groups. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity profile, and its applications in the pursuit of novel therapeutics. Researchers and drug development professionals can leverage this information to effectively utilize this valuable building block in their synthetic endeavors.

References

-

AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Purine, 2-chloro-6-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Chloro-6-(trifluoromethyl)-9H-purine: A Technical Guide for Drug Discovery

Introduction: The Purine Scaffold as a Privileged Structure in Medicinal Chemistry

Purine analogues represent a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[1] Their structural resemblance to endogenous purines allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair, or as modulators of a vast array of enzymes and receptors.[2] Within this esteemed class of compounds, 2-Chloro-6-(trifluoromethyl)-9H-purine emerges as a particularly compelling scaffold for medicinal chemistry campaigns. The strategic placement of a chloro group at the 2-position and a trifluoromethyl moiety at the 6-position imparts unique electronic and steric properties, rendering it a versatile building block for the synthesis of novel, biologically active molecules. This technical guide provides an in-depth exploration of the known and potential biological activities of derivatives based on the this compound core, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Accessibility

The this compound core possesses a unique combination of functional groups that drive its reactivity and potential biological interactions. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the electron density of the purine ring system. This, in turn, affects its pKa, susceptibility to nucleophilic substitution, and potential for hydrogen bonding.

The trifluoromethyl group is a key feature, known to enhance metabolic stability and membrane permeability of drug candidates.[3] Its lipophilicity can facilitate passage through cellular membranes, a crucial attribute for intracellular drug targets. The chlorine atom at the 2-position, along with the inherent reactivity of the purine ring, provides a handle for a variety of chemical modifications, allowing for the generation of diverse compound libraries.

General Synthetic Strategy

The synthesis of derivatives based on the this compound scaffold typically involves a multi-step process. A common starting point is the commercially available 2-amino-6-chloropurine.[4] The synthesis can be conceptually broken down into the following key transformations:

Protocol: Illustrative Synthesis of a this compound Derivative

The following is a generalized protocol illustrating the key steps in the synthesis of a substituted this compound derivative. Specific reaction conditions may vary depending on the desired substituent.

-

Trifluoromethylation of 2-amino-6-chloropurine:

-

To a solution of 2-amino-6-chloropurine in a suitable solvent (e.g., DMF), add sodium trifluoroacetate and a copper(I) catalyst (e.g., CuI).[5]

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and purify the resulting 2-amino-6-(trifluoromethyl)purine by column chromatography.

-

-

Conversion of the 2-amino group to a chloro group:

-

Suspend 2-amino-6-(trifluoromethyl)purine in an aqueous solution of a strong acid (e.g., HBF4).

-

Cool the suspension in an ice bath and add a solution of sodium nitrite dropwise.

-

Stir the reaction mixture at low temperature for a specified time.

-

Gently heat the reaction mixture to induce decomposition of the diazonium salt.

-

Extract the product, this compound, with an organic solvent and purify.

-

-

N9-Alkylation/Arylation:

-

To a solution of this compound in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH).

-

Add the desired alkyl or aryl halide and stir the reaction at room temperature or with heating.

-

Monitor the reaction for the formation of the N9-substituted product.

-

Work up the reaction and purify the product by chromatography.

-

-

Further Functionalization (e.g., at C6):

-

The chloro group at the 6-position is susceptible to nucleophilic substitution.

-

React the N9-substituted 2-Chloro-6-(trifluoromethyl)-purine with a variety of nucleophiles (e.g., anilines, amines, thiols) to introduce diverse substituents.[6]

-

Spectrum of Biological Activities

While direct studies on the biological activity of the parent this compound are limited in publicly available literature, the extensive research on its derivatives provides a strong indication of its potential as a pharmacophore. The observed activities span antiviral, anticancer, and enzyme inhibitory domains.

Antiviral Activity

Derivatives of 6-chloro-2-(trifluoromethyl)-9H-purine have been synthesized and evaluated for their antirhinovirus activity.[7] In these studies, the core purine structure was alkylated at the N9 position with various benzyl halides, followed by displacement of the 6-chloro group with dimethylamine. While the specific contribution of the 2-chloro and 6-trifluoromethyl groups was not explicitly deconvoluted, the purine scaffold itself is essential for the observed antiviral effects.

Anticancer and Cytotoxic Activity

The purine backbone is a well-established scaffold for the development of anticancer agents.[8][9] The cytotoxic potential of purine derivatives often stems from their ability to interfere with DNA synthesis and repair, or to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases.[10]

Derivatives of 2,6-disubstituted purines have demonstrated potent cytotoxic activity against various human tumor cell lines, including those of the breast, colon, and melanoma.[11][12] The presence of a trifluoromethyl group, in particular, has been associated with enhanced cytotoxic effects in some purine analogues.[5]

Table 1: Representative Cytotoxic Activities of Substituted Purine Analogs

| Compound Class | Cell Line(s) | Reported Activity (e.g., IC50) | Reference |

| 6,8,9-Trisubstituted Purine Analogues | Huh7 (Liver Cancer) | Micromolar range, superior to 5-FU and Fludarabine for some analogues | [8] |

| 2,6-Dichloro-9-substituted Purines | MCF-7, HCT-116, A-375, G-361 | Single-digit micromolar IC50 values for potent analogues | [11] |

| 2,6,9-Trisubstituted Purine Derivatives | Various Cancer Cell Lines | Compound 7h showed high potency and selectivity | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., a derivative of this compound) for a specified duration (e.g., 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on its derivatives highlights its potential in the fields of oncology and virology. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of how different substituents at the N9, C2, and C6 positions influence biological activity.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most potent derivatives to understand their mechanisms of action.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics. [14][15][16]* Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where purine analogues have shown promise, such as inflammatory and neurodegenerative disorders.

References

-

Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763. [Link]

-

Al-Ostath, A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(15), 5872. [Link]

-

González-Lara, J., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(1), 136. [Link]

-

Singh, P., & Kumar, V. (2015). Biological activities of purine analogues: a review. ResearchGate. [Link]

-

Wang, X., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

-

Campos, J. M., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 77, 345-353. [Link]

-

Thimmaiah, K. N., et al. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(8), 6438-6455. [Link]

-

Kim, J. S., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link]

-

Pop, F., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceutics, 15(3), 855. [Link]

-

Liliemark, J., et al. (1995). Pharmacokinetics of 2-chloro-2'-deoxyadenosine Administered Subcutaneously or by Continuous Intravenous Infusion. Clinical Cancer Research, 1(4), 385-389. [Link]

-

Zhidkova, E. M., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(16), 4991. [Link]

-

Varela-Ramirez, A., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]

-

Olsen, D. B., et al. (2005). Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. Bioorganic & Medicinal Chemistry Letters, 15(3), 709-713. [Link]

-

Liliemark, J., et al. (1992). Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides: comparison of intermittent and continuous intravenous infusion and subcutaneous and oral administration in leukemia patients. Clinical Cancer Research, 52(16), 4847-4853. [Link]

-

Braendvang, M., & Gundersen, L. L. (2007). 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine. Acta Crystallographica Section C, 63(Pt 5), o274-o276. [Link]

-

Lee, J. Y., et al. (2018). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 23(10), 2656. [Link]

-

Dirty Medicine. (2020, February 19). Purine Synthesis [Video]. YouTube. [Link]

-

Kearns, C. M., et al. (1994). Pharmacokinetics of cladribine (2-chlorodeoxyadenosine) in children with acute leukemia. Cancer Research, 54(5), 1235-1239. [Link]

-

Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports, 12(1), 6331. [Link]

-

Zhang, Y., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 27(5), 1229-1234. [Link]

-

Kelley, J. L., et al. (1991). Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. Journal of Medicinal Chemistry, 34(1), 221-224. [Link]

-

Li, Y., et al. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. Acta Crystallographica Section E, 67(Pt 11), o2938. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of 2-chloro-2'-deoxyadenosine administered subcutaneously or by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides: comparison of intermittent and continuous intravenous infusion and subcutaneous and oral administration in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of cladribine (2-chlorodeoxyadenosine) in children with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Investigator's Guide to 2-Chloro-6-(trifluoromethyl)-9H-purine (CCT128930): From Kinase Inhibition to Cellular Phenotype

Introduction: Targeting Cell Division with a Potent Purine Analog

2-Chloro-6-(trifluoromethyl)-9H-purine, a compound also identified in literature and commerce as CCT128930, has emerged as a significant tool in cellular and cancer biology research. It is a synthetically derived purine analog distinguished by its potent and selective inhibition of key mitotic regulators, the Aurora kinases. This guide provides an in-depth technical framework for its application in in vitro settings, designed for researchers in drug discovery and cell biology. We will delve into the mechanistic basis of its action, provide validated experimental protocols, and offer insights into the interpretation of downstream cellular effects.

The rationale for targeting Aurora kinases stems from their critical role in orchestrating mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Dysregulation and overexpression of these kinases are common hallmarks of various human cancers, making them compelling targets for therapeutic intervention. CCT128930 offers a valuable chemical probe to dissect these processes and evaluate the consequences of Aurora kinase inhibition in various cancer models.

Part 1: Core Mechanism of Action - Inhibition of Aurora Kinases

The primary mechanism of action for this compound is the competitive inhibition of Aurora kinases A and B at the ATP-binding site. This inhibition prevents the phosphorylation of downstream substrates crucial for mitotic progression.

-

Aurora Kinase A (AURKA): Primarily involved in centrosome separation and maturation, as well as mitotic entry. Inhibition by CCT128930 leads to defects in spindle pole organization.

-

Aurora Kinase B (AURKB): A key component of the chromosomal passenger complex (CPC), AURKB is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the execution of cytokinesis. Inhibition by CCT128930 disrupts these processes, often leading to endoreduplication and polyploidy.

The compound has demonstrated high potency in enzymatic assays, with inhibitory concentrations in the nanomolar range. This makes it a precise tool for studying the acute effects of Aurora kinase blockade.

Quantitative Profile: Enzymatic Inhibition

| Target Kinase | IC50 (nM) | Description |

| Aurora A | 15 | 50% inhibitory concentration in an isolated enzyme assay. |

| Aurora B | 31 | 50% inhibitory concentration in an isolated enzyme assay. |

This table summarizes the high-affinity binding of CCT128930 to its primary targets. The comparable potency against both Aurora A and B suggests it functions as a pan-Aurora inhibitor in cellular contexts.

Signaling Pathway: Disruption of Mitosis

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention for CCT128930.

Caption: Flow cytometry workflow to assess CCT128930-induced polyploidy.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CCT128930 (e.g., 100 nM) or vehicle for 24-48 hours.

-

Cell Harvest: Collect both adherent and floating cells, wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark and analyze on a flow cytometer. Gate the cell populations to quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases.

Part 3: Trustworthiness and Self-Validation

To ensure the integrity of your findings, every experiment should incorporate self-validating controls.

-

Positive Control: For cell cycle analysis, use a known mitotic blocker like nocodazole to validate the G2/M arrest phenotype.

-

Time-Course: Analyze the effects at different time points. Inhibition of pHH3 should be rapid (1-3 hours), while changes in cell viability and cell cycle may take longer (24-72 hours). This temporal relationship validates the cause-and-effect linkage.

By integrating these workflows and validation checkpoints, researchers can confidently utilize this compound to probe the intricate functions of Aurora kinases and explore their potential as therapeutic targets in cancer.

References

-

Cheeseman, I. M., Hori, T., Fukagawa, T., & Desai, A. (2009). CCT128930, a specific inhibitor of Aurora kinase B, is a valuable tool for the study of chromosome segregation. Journal of Cell Science, 122(Pt 11), 1779–1787. [Link]

-

Creative BioMart. (n.d.). CCT128930. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11626532, CCT128930. Retrieved from [Link]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-6-(trifluoromethyl)-9H-purine: A Cyclin-Dependent Kinase Inhibitor Scaffold

This technical guide provides a comprehensive analysis of the probable mechanism of action of the synthetic purine analogue, 2-Chloro-6-(trifluoromethyl)-9H-purine. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes the current understanding of structurally related substituted purines to propose a scientifically robust hypothesis. The central thesis of this guide is that this compound functions as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental methodologies to investigate this compelling molecule.

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. In medicinal chemistry, the purine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Modifications to the purine core at the C2, C6, and N9 positions have yielded a plethora of compounds with diverse therapeutic applications, including antiviral, antitumor, and immunosuppressive agents.[1]

A particularly fruitful area of research has been the development of purine analogues as protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The structural similarity of the purine core to the adenine moiety of adenosine triphosphate (ATP) allows these compounds to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates.[2][3] this compound, with its electron-withdrawing substituents at the C2 and C6 positions, is a compelling candidate for a potent and selective kinase inhibitor.

A Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

Based on extensive structure-activity relationship (SAR) studies of related compounds, it is hypothesized that this compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs).

The Role of CDKs in Cell Cycle Regulation

CDKs are a family of serine/threonine kinases that act as the master regulators of the cell division cycle.[2][4] The activity of CDKs is tightly controlled by their association with regulatory subunits called cyclins, forming heterodimeric complexes. Different CDK-cyclin pairs are active at specific phases of the cell cycle, driving the transitions from one phase to the next. For example, CDK4/6-cyclin D complexes are crucial for the G1 phase, while CDK2-cyclin E/A controls the G1/S transition and S phase progression, and CDK1-cyclin B governs the G2/M transition and entry into mitosis.

Substituted Purines as CDK Inhibitors

A significant body of evidence supports the role of C2, N6, and N9-substituted purines as potent inhibitors of CDKs.[5] The compound roscovitine (seliciclib), a 2,6,9-trisubstituted purine, is a well-characterized CDK inhibitor that has undergone clinical trials.[2][3] The crystal structure of CDK2 in complex with roscovitine reveals that the purine ring occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase domain.[2][3] The substituents at the C2, C6, and N9 positions project into specific sub-pockets, contributing to the compound's potency and selectivity.[6]

It is proposed that this compound binds to the ATP-binding site of CDKs in a similar manner. The purine core would mimic the adenine of ATP, while the chloro and trifluoromethyl groups would form favorable interactions within the active site, enhancing binding affinity. The electron-withdrawing nature of these substituents could play a key role in modulating the compound's inhibitory activity.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

Inhibition of CDK activity by this compound is predicted to have two major downstream consequences:

-

Cell Cycle Arrest: By blocking the activity of key CDKs, the compound would prevent the phosphorylation of their substrates, which are essential for cell cycle progression. This would lead to an arrest of the cell cycle at specific checkpoints, such as the G1/S or G2/M transitions. The precise point of arrest would depend on the compound's selectivity for different CDKs.

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or uncontrollably proliferating cells. Many CDK inhibitors have been shown to induce apoptosis in cancer cells.[7][8][9]

The proposed signaling pathway is illustrated in the diagram below:

Caption: Proposed mechanism of action of this compound.

Experimental Methodologies for Mechanism of Action Studies

To validate the hypothesized mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following section provides detailed, step-by-step protocols for these key experiments.

In Vitro Kinase Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified CDKs. A luminescence-based assay that measures ATP consumption is a common and robust method.[10]

Experimental Workflow:

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial 1:3 dilution in DMSO to create a 10-point concentration gradient.

-

Include a DMSO-only control.

-

-

Kinase Reaction:

-

In a white, opaque 96-well plate, add 2.5 µL of each compound dilution or DMSO control.

-

Add 2.5 µL of the desired CDK/cyclin complex in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a mixture of the appropriate substrate peptide and ATP.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation:

| Kinase Target | This compound IC50 (nM) | Roscovitine IC50 (nM) |

| CDK1/cyclin B | Hypothetical Value | 700 |

| CDK2/cyclin E | Hypothetical Value | 700 |

| CDK5/p25 | Hypothetical Value | 300 |

| CDK7/cyclin H | Hypothetical Value | >10,000 |

| CDK9/cyclin T | Hypothetical Value | >10,000 |

Table 1: Hypothetical inhibitory activity of this compound against a panel of CDKs. Roscovitine is included as a reference compound.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression in a relevant cancer cell line. It utilizes propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the proportion of cells in each phase of the cell cycle.[11][12]

Experimental Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24 to 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.[13]

-

Fix the cells for at least 30 minutes at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis induced by the compound. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[14][15][16]

Experimental Workflow:

Caption: Workflow for apoptosis detection using Annexin V and propidium iodide staining.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube before analysis.

-

-

Flow Cytometry:

-

Analyze the samples immediately on a flow cytometer.

-

Use appropriate gating to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Conclusion and Future Directions

The structural features of this compound strongly suggest that it functions as a competitive inhibitor of cyclin-dependent kinases. This proposed mechanism of action, leading to cell cycle arrest and apoptosis, provides a solid foundation for its investigation as a potential therapeutic agent, particularly in the context of oncology. The experimental protocols detailed in this guide offer a clear and robust pathway to validate this hypothesis and to further characterize the biological activity of this promising compound.

Future research should focus on a comprehensive kinase profiling to determine the selectivity of this compound across the kinome. Additionally, in vivo studies in relevant animal models will be crucial to assess its efficacy and tolerability as a potential drug candidate.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

Veselý, J., Havlícek, L., Strnad, M., Blow, J. J., Haugwitz, R. D., Krystof, V., ... & Meijer, L. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European journal of biochemistry, 224(3), 771-786. Available at: [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

-

Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. Available at: [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

-

De Azevedo, W. F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1‐2), 518-526. Available at: [Link]

-

Legraverend, M., Tunnah, P., Noble, M., Ducrot, P., Mulner-Lorillon, O., Grierson, D. S., & Meijer, L. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. Journal of medicinal chemistry, 43(7), 1282-1292. Available at: [Link]

-

Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Available at: [Link]

-

Cell cycle analysis. Wikipedia. Available at: [Link]

-

Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Semantic Scholar. Available at: [Link]

-

Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. ACS Publications. Available at: [Link]

-

Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

-

In vitro kinase assay. Protocols.io. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

Zhang, Y., Li, M., Li, H., Liu, F., & Zhang, Y. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 51, 128268. Available at: [Link]

- Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. No URL available.

-

Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer. PubMed. Available at: [Link]

-

Narczyk, M., Wojtyś, M. I., Leščić Ašler, I., Žinić, B., Luić, M., Jagusztyn-Krynicka, E. K., ... & Bzowska, A. (2022). Interactions of 2, 6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1083-1097. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed Central. Available at: [Link]

-

Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. Available at: [Link]

-

Kumar, A., & Rawal, R. K. (2016). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 16(16), 1335-1354. Available at: [Link]

-

Nelson, J. A., Carpenter, J. W., Rose, L. M., & Adamson, D. J. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer research, 35(10), 2872-2878. Available at: [Link]

-

Wang, G. T., Li, G., Mantei, R. A., Chen, Z., Kovar, P., Gu, W., ... & Lin, N. H. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl) ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of medicinal chemistry, 48(9), 3118-3121. Available at: [Link]

-

Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino) purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. Available at: [Link]

-

Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

-

Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine2. Journal of the American Chemical Society. Available at: [Link]

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. National Center for Biotechnology Information. Available at: [Link]

-

Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. ucl.ac.uk [ucl.ac.uk]

A Senior Application Scientist's Guide to 2-Chloro-6-(trifluoromethyl)-9H-purine: A Cornerstone Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Purines

In the landscape of modern medicinal chemistry, the purine scaffold stands as a "privileged structure," a framework that has consistently yielded potent and selective therapeutic agents.[1] Its inherent ability to mimic endogenous nucleosides allows it to interact with a vast array of biological targets, from kinases to G-protein coupled receptors (GPCRs). The strategic functionalization of this core is paramount to successful drug design. This guide focuses on a particularly powerful intermediate: 2-Chloro-6-(trifluoromethyl)-9H-purine .

The value of this molecule lies in the synergistic interplay of its substituents. The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through unique electronic and steric interactions.[2][3] Concurrently, the chloro group at the 2-position serves as a versatile synthetic handle, a competent leaving group for nucleophilic substitution and a substrate for modern cross-coupling reactions. This guide provides a field-proven perspective on the synthesis, reactivity, and strategic application of this intermediate, designed to empower researchers in their quest for novel therapeutics.

Core Characteristics and Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its fundamental properties. This compound is a stable, solid compound that serves as an excellent starting point for library synthesis and lead optimization.

| Property | Value | Source |

| CAS Number | 1998-64-7 | [4] |

| Molecular Formula | C₆H₂ClF₃N₄ | [4] |

| Molecular Weight | 222.555 g/mol | [4] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)-1H-purine | [4] |

Spectroscopic data, including infrared spectra, are publicly available through databases such as the NIST WebBook, providing a benchmark for characterization.[4]

Synthesis of the this compound Scaffold

The construction of the purine core is a well-established field of organic chemistry, typically involving the annulation of an imidazole ring onto a pyrimidine precursor. While multiple routes exist, a common and logical approach begins with a suitably substituted pyrimidine. The following protocol is a representative synthesis based on established chemical principles for building the purine scaffold.[5][6]

Workflow: De Novo Synthesis Pathway

The de novo synthesis pathway builds the purine ring system from simpler acyclic or heterocyclic precursors, offering flexibility in introducing substituents.

Caption: A plausible de novo synthesis pathway for the title compound.

Experimental Protocol: Synthesis via Pyrimidine Annulation

This protocol is illustrative, based on standard methodologies for purine synthesis. Optimization of conditions is recommended.

-

Step 1: Acylation of Pyrimidine Precursor. To a stirred solution of 4,5-diamino-2-chloropyrimidine (1.0 eq.) in an aprotic solvent such as N,N-dimethylformamide (DMF), slowly add trifluoroacetic anhydride (1.2 eq.) at 0 °C.

-

Causality: The more nucleophilic exocyclic amino group at C5 is selectively acylated over the C4 amino group. Using an anhydride provides the trifluoroacetyl moiety required for the subsequent cyclization.

-

Step 2: Monitoring. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acylated intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Cyclization and Dehydration. Upon completion, the solvent can be removed under reduced pressure. The resulting crude intermediate is then treated with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) and heated (e.g., to 100 °C) for several hours.

-

Causality: POCl₃ facilitates the intramolecular cyclization between the C4 amino group and the trifluoroacetyl carbonyl, followed by dehydration to form the aromatic imidazole ring fused to the pyrimidine core.

-

Step 4: Work-up and Purification. After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The pH is adjusted to neutral with a suitable base (e.g., aqueous NaOH or NaHCO₃). The resulting precipitate is filtered, washed with water, and dried.

-

Step 5: Validation. The crude product is purified by column chromatography (silica gel) or recrystallization to yield this compound. The structure and purity should be confirmed by NMR, MS, and HPLC analysis, comparing spectral data to established references.[4]

Chemical Reactivity: A Platform for Diversification

The synthetic utility of this compound stems from its well-defined sites of reactivity. The purine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C6 position, which is further activated by the potent electron-withdrawing CF₃ group. The N9 position is the primary site for alkylation, allowing for the introduction of side chains critical for modulating pharmacokinetic properties.